molecular formula C9H9NS B13649071 4,6-Dimethylbenzo[d]isothiazole

4,6-Dimethylbenzo[d]isothiazole

Cat. No.: B13649071
M. Wt: 163.24 g/mol
InChI Key: FXXKSKWBTGWSJG-UHFFFAOYSA-N
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Description

4,6-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylbenzo[d]isothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenol with 2,4-pentanedione under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the isothiazole ring .

Industrial Production Methods: Industrial production of this compound often involves the use of metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylbenzo[d]isothiazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring into more saturated derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

4,6-Dimethylbenzo[d]isothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethylbenzo[d]isothiazole involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the isothiazole ring can form coordination complexes with metal ions, influencing enzymatic activities and other biological processes. Additionally, the compound can undergo redox reactions, affecting cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethylbenzo[d]isothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methyl groups at positions 4 and 6 enhances its stability and allows for selective functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

4,6-dimethyl-1,2-benzothiazole

InChI

InChI=1S/C9H9NS/c1-6-3-7(2)8-5-10-11-9(8)4-6/h3-5H,1-2H3

InChI Key

FXXKSKWBTGWSJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NSC2=C1)C

Origin of Product

United States

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